Terrein
Overview
Description
Terrein is a major secondary metabolite from Aspergillus terreus . It was first discovered in 1935 and its chemical structure was elucidated in the 1950s . Terrein has been reported to possess strong anti-tumor activities by targeting multiple pathways, including inhibition of melanin biosynthesis, anti-proliferation, suppressing angiogenin production, and inducing apoptosis of carcinoma cells . It also displays strong cytotoxicity against ABCG2-expressing breast cancer cells . In addition, terrein has anti-inflammatory properties in multiple cell lines , phytotoxicity , and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of Terrein is C8H10O3 . The molecular weight is 154.16 .
Chemical Reactions Analysis
The global regulator gene stuA, which was demonstrated to suppress the terrein synthesis, was deleted, leading to greatly enhanced production of terrein . LS-MS/MS analysis showed that deletion of StuA cause decreased synthesis of the major byproduct butyrolactones .
Scientific Research Applications
Biological Activities and Potential Applications
Terrein, a small-molecule polyketide compound primarily isolated from fungi, exhibits a range of biological activities. Its properties include inhibiting melanin production, anti-cancer, anti-inflammatory, anti-angiopoietic secretion, antibacterial, and insecticidal activities. These diverse activities suggest potential applications in beauty, medicine, agriculture, and other fields (Huang et al., 2021).
Anti-Inflammatory Effects
Terrein shows promise as an anti-inflammatory modulator. For instance, it reduces the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in human dental pulp cells, suggesting potential roles in dental health and inflammation management (Lee et al., 2008).
Melanogenesis Inhibition
One notable feature of terrein is its hypopigmentary effect, as it significantly reduces melanin levels and tyrosinase activity in mouse melanocyte cell lines. This action involves sustained ERK activation and down-regulation of MITF, a critical factor for tyrosinase expression (Park et al., 2004).
Anticancer Properties
Terrein demonstrates potential as a chemomodulatory agent against colorectal cancer cells, showing the ability to enhance the anticancer properties of gemcitabine, a common colorectal cancer drug. Its antiproliferative effects and the mechanism of inducing necrosis in cancer cell lines highlight its potential in cancer therapy (Abu Hijjleh et al., 2022).
Phytotoxicity and Biosynthesis
Interestingly, terrein exhibits phytotoxic activity, affecting plant growth and inducing lesions on fruit surfaces. The study of its biosynthesis in Aspergillus terreus reveals insights into its ecological role and potential agricultural applications (Zaehle et al., 2014).
Bioreactor Production Optimization
Efforts to optimize the production of terrein in bioreactors have been successful, laying the foundation for its mass production. This includes optimizing factors like inoculation, agitation speed, aeration rate, and nutrient feeding, crucial for large-scale production in the pharmaceutical and cosmetic industries (Xu et al., 2012).
Anti-aging and Antioxidant Properties
Terrein has been studied for its anti-aging properties, showing effectiveness against age-related inflammation induced by oxidative stress. Its role in activating the Nrf2/ERK1/2/HO‐1 signaling pathway in aged human diploid fibroblast cells points to potential applications in anti-aging therapies (Lee et al., 2015).
Apoptosis Induction in Cancer Cells
Terrein induces apoptosis in various cancer cell lines, including cervical carcinoma cells, through mechanisms involving p53 and ERK regulation. This property further emphasizes its potential in developing novel anticancer therapies (Porameesanaporn et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(4S,5R)-4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,7-8,10-11H,1H3/b3-2+/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOOPNKRBMHHEC-HZIBQTDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=O)C(C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=O)[C@@H]([C@H]1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017469 | |
Record name | Terrein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terrein | |
CAS RN |
582-46-7 | |
Record name | Terrein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terrein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERREIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I47HPE16N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.